molecular formula C14H16N2O2S B6754540 N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B6754540
M. Wt: 276.36 g/mol
InChI Key: DSMNHTCQUXLOOQ-UHFFFAOYSA-N
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Description

N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an oxazole ring

Properties

IUPAC Name

N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-8-13(18-9(2)15-8)14(17)16-12(10-5-6-10)11-4-3-7-19-11/h3-4,7,10,12H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMNHTCQUXLOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC(C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a cyclopropylmethyl halide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiophene and oxazole rings may play a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.

    Oxazole Derivatives: Compounds such as oxaprozin and oxacillin, which feature oxazole rings, are used in medicinal chemistry.

Uniqueness

N-[cyclopropyl(thiophen-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

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